molecular formula C23H17N5O4 B2562923 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 900009-23-6

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2562923
CAS No.: 900009-23-6
M. Wt: 427.42
InChI Key: DLFKEMKAFDIVES-UHFFFAOYSA-N
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Description

“N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It is part of the pyrazolo[3,4-d]pyrimidin-4-one class of compounds . These compounds have been studied for their potential anticancer activity .


Synthesis Analysis

The synthesis of similar pyrazolo[3,4-d]pyrimidin-4-one derivatives involves a series of transformations including the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as 1H NMR and LC-MS. For example, a similar compound was analyzed using 1H NMR (CDCl3, 400 MHz) and LC-MS: m/z, 271 (M+1) .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

A study by Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives, including compounds similar to the one , to evaluate their anticancer and anti-5-lipoxygenase activities. The compounds showed cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, and some exhibited 5-lipoxygenase inhibition, suggesting potential anti-inflammatory applications (Rahmouni et al., 2016).

Antioxidant Activities

In the context of antioxidant activity, Mohamed and El-Sayed (2019) explored the synthesis of novel indane-amide substituted derivatives, including pyrazole, pyrimidine, and pyridine derivatives, for their potential antioxidant activities. Some of these compounds displayed promising activities, highlighting the chemical framework's utility in developing antioxidant agents (Mohamed & El-Sayed, 2019).

Antimicrobial Activity

Banothu et al. (2013) conducted a study on the synthesis of novel fused pyrano pyrimidinones using an eco-friendly catalysis method. The synthesized compounds, related to the one , were tested for in vitro antibacterial and antifungal activities, showing good efficacy against specific strains, which signifies their potential as antimicrobial agents (Banothu et al., 2013).

Synthesis and Chemical Reactivity

Research by Rahmouni et al. (2014) on the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition highlights the versatility of compounds similar to the one in organic synthesis. This work demonstrates the compound's reactivity and potential for generating a diverse range of chemical structures with various biological activities (Rahmouni et al., 2014).

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O4/c1-13-7-8-16(9-14(13)2)28-20-18(11-25-28)22(30)27(12-24-20)26-21(29)17-10-15-5-3-4-6-19(15)32-23(17)31/h3-12H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFKEMKAFDIVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC5=CC=CC=C5OC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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